Daclatasvir RRSS Isomer
CAS No.: 1009117-94-5
Cat. No.: VC0107155
Molecular Formula: C₄₀H₅₀N₈O₆
Molecular Weight: 738.88
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1009117-94-5 |
|---|---|
| Molecular Formula | C₄₀H₅₀N₈O₆ |
| Molecular Weight | 738.88 |
Introduction
Chemical Identity and Structural Characteristics
Daclatasvir RRSS Isomer is chemically designated as methyl ((S)-1-((S)-2-(5-(4'-(2-((R)-1-((methoxycarbonyl)-D-valyl)pyrrolidin-2-yl)-1H-imidazol-5-yl)-[1,1'-biphenyl]-4-yl)-1H-imidazol-2-yl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl)carbamate dihydrochloride . Its molecular formula is C₄₀H₅₀N₈O₆·2HCl, with a molecular weight of 738.9 g/mol for the free base and 811.9 g/mol for the dihydrochloride salt . The compound’s stereochemistry is defined by the RRSS configuration, which distinguishes it from other isomers such as SSRS, RSSR, and SRRS .
Stereochemical Configuration and Isomeric Diversity
The RRSS designation arises from the specific spatial arrangement of chiral centers within the molecule. Key stereochemical features include:
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Two R-configured pyrrolidine rings.
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Two S-configured valine-derived carbamate groups.
This configuration is critical for binding to the dimeric NS5A protein of HCV, as demonstrated by structure-activity relationship (SAR) studies . Comparative analyses of isomers reveal that even minor stereochemical alterations drastically impact antiviral potency. For instance, the RRSS isomer exhibits enhanced activity against genotype 1b (GT-1b) HCV compared to its SRRS counterpart, which shows reduced efficacy .
Table 1: Comparative Properties of Daclatasvir Isomers
| Isomer | CAS Number | Molecular Formula | Antiviral EC₅₀ (GT-1b) |
|---|---|---|---|
| RRSS | 1009117-28-5 | C₄₀H₅₀N₈O₆·2HCl | 600 pM |
| SRRS | 1009117-26-3 | C₄₀H₅₀N₈O₆ | 43 nM |
| RSSR | 1009107-27-0 | C₄₀H₅₀N₈O₆ | Not reported |
Synthesis and Stability Considerations
The synthesis of Daclatasvir RRSS Isomer involves a multi-step process that emphasizes stereochemical control. Early synthetic routes faced challenges due to unexpected radical-mediated dimerization of intermediates under assay conditions . This observation led to the deliberate design of palindromic molecules, which mimic the dimeric structure of the NS5A protein .
Degradation Pathways
Stability studies highlight the isomer’s susceptibility to degradation in solution. For example, prolonged storage in dimethyl sulfoxide (DMSO) results in the formation of thiohydantoin (15) and thiourea (17) derivatives . Despite this degradation, the antiviral activity of the parent compound remains preserved, suggesting that the dimeric pharmacophore retains efficacy even after partial breakdown .
Key Stability Observations:
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DMSO Stability: Degrades into 15 (EC₅₀ = 13 μM) and 17 (inactive) .
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Thermodynamic Preferences: The RRSS isomer is less thermodynamically stable than SRRS but exhibits superior antiviral potency .
Mechanism of Action and Antiviral Activity
Daclatasvir RRSS Isomer targets the HCV NS5A protein, a multifunctional phosphoprotein essential for viral replication. Its mechanism involves:
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Disruption of NS5A Dimerization: The palindromic structure of RRSS complements the dimeric NS5A, inhibiting RNA replication .
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Genotype-Specific Efficacy: While highly active against GT-1b (EC₅₀ = 600 pM), achieving potency against GT-1a required extensive SAR optimization .
Preclinical and Clinical Insights
In replicon assays, the RRSS isomer demonstrated rapid viral load reduction, surpassing the onset kinetics of protease or polymerase inhibitors . Clinical trials combining daclatasvir with asunaprevir (a protease inhibitor) validated its synergistic effects, leading to sustained virologic responses (SVR) in >90% of patients .
Analytical and Industrial Applications
Reference Standards and Isotopic Labeling
Deuterated variants like Daclatasvir RRSS Isomer-d₃ (C₄₀H₄₇D₃N₈O₆; MW = 741.91 g/mol) are synthesized for mass spectrometry and pharmacokinetic studies . These standards enable precise quantification in biological matrices, critical for regulatory compliance and metabolic profiling .
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